molecular formula C19H20FN5O3 B2436461 5-amino-N-(3,4-dimethoxybenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-06-7

5-amino-N-(3,4-dimethoxybenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2436461
CAS RN: 899981-06-7
M. Wt: 385.399
InChI Key: HVNWVHDGSYOBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(3,4-dimethoxybenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Structurally similar compounds to "5-amino-N-(3,4-dimethoxybenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" have been synthesized and characterized for their potential as anticancer agents and for the preparation of collections of peptidomimetics or biologically active compounds based on the triazole scaffold. The synthesis often involves coupling reactions, employing various amino acids, fluorinated benzene-carboxamide derivatives, and protocols utilizing reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole. These compounds have been fully characterized using techniques such as NMR, DEPT-135, COSY, and heteronuclear multiple-quantum correlation spectroscopy (Butler et al., 2013), (Ferrini et al., 2015).

Biological Evaluation

The biological evaluation of these compounds, particularly for their cytotoxic effects on various cancer cell lines, is a significant area of research. Some compounds have shown promising results against specific cancer cell lines, such as the MCF-7 breast cancer cell line, indicating their potential as anticancer agents. The activity of these compounds has often been compared to clinically employed drugs like cisplatin, and some have shown lower IC50 values, suggesting a higher efficacy in inhibiting cancer cell proliferation. The mechanism of action for some compounds includes generating oxidative damage via a reactive oxygen species-mediated mechanism (Butler et al., 2013).

properties

IUPAC Name

5-amino-N-[(3,4-dimethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-27-15-8-5-13(9-16(15)28-2)10-22-19(26)17-18(21)25(24-23-17)11-12-3-6-14(20)7-4-12/h3-9H,10-11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNWVHDGSYOBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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